![molecular formula C21H19I4NO10 B12323469 6-[4-[4-(2-Amino-2-carboxyethyl)-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 17656-98-3](/img/structure/B12323469.png)
6-[4-[4-(2-Amino-2-carboxyethyl)-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thyroxine glucuronide is an important metabolite of thyroxine, a hormone produced by the thyroid gland. The glucuronidation of thyroxine occurs in the liver, where it is catalyzed by UDP-glucuronosyltransferases, resulting in the formation of thyroxine glucuronide . This process aids in the excretion of toxic substances, drugs, and other materials that cannot be used as an energy source in the body .
Métodos De Preparación
The synthesis of thyroxine glucuronide involves the glucuronidation of thyroxine. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) using UDP-glucuronic acid (UDPGA) as a cofactor . The glucuronidation can occur on the phenolic hydroxyl group or the carboxyl group of thyroxine . In vitro studies have shown that the formation of thyroxine phenolic glucuronide is favored at pH 7.4, while the formation of thyroxine acyl glucuronide is favored at pH 6.8 . The enzymatic method for synthesizing thyroxine glucuronide involves the use of liver microsomes and recombinant human UGTs .
Análisis De Reacciones Químicas
Thyroxine glucuronide undergoes various chemical reactions, including glucuronidation, which is a phase II detoxification reaction . This reaction involves the addition of a glucuronic acid moiety to thyroxine, making it more water-soluble and facilitating its excretion through bile and urine . The glucuronidation of thyroxine can occur on the phenolic hydroxyl group or the carboxyl group, resulting in the formation of phenolic glucuronides and acyl glucuronides, respectively . Common reagents used in these reactions include UDP-glucuronic acid and UDP-glucuronosyltransferases .
Aplicaciones Científicas De Investigación
Thyroxine glucuronide has several scientific research applications. In the field of medicine, it is used to study the metabolism and excretion of thyroxine, which is important for understanding thyroid function and the treatment of thyroid disorders . In chemistry, thyroxine glucuronide is used as a model compound to study glucuronidation reactions and the role of UGTs in drug metabolism . Additionally, it has applications in toxicology, where it is used to investigate the detoxification pathways of various substances .
Mecanismo De Acción
The mechanism of action of thyroxine glucuronide involves its formation through the glucuronidation of thyroxine by UDP-glucuronosyltransferases . This process increases the water solubility of thyroxine, facilitating its excretion from the body . The molecular targets of thyroxine glucuronide include the thyroid hormone receptors, which mediate the effects of thyroxine on various physiological processes . The pathways involved in its action include the glucuronidation pathway and the enterohepatic circulation of thyroxine .
Comparación Con Compuestos Similares
Thyroxine glucuronide is similar to other glucuronide conjugates of thyroid hormones, such as triiodothyronine glucuronide (T3G) and thyroxine sulfate (T4S) . it is unique in its formation and excretion pathways. Unlike thyroxine sulfate, which is quickly degraded in the liver, thyroxine glucuronide is easily excreted into bile and subsequently digested by β-glucuronidases in the colon . This difference in excretion pathways highlights the uniqueness of thyroxine glucuronide in the metabolism of thyroid hormones .
Propiedades
IUPAC Name |
6-[4-[4-(2-amino-2-carboxyethyl)-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHRJBIKIYUHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19I4NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596244 |
Source


|
| Record name | 6-{4-[4-(2-Amino-2-carboxyethyl)-2,6-diiodophenoxy]-2,6-diiodophenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
953.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17656-98-3 |
Source


|
| Record name | 6-{4-[4-(2-Amino-2-carboxyethyl)-2,6-diiodophenoxy]-2,6-diiodophenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
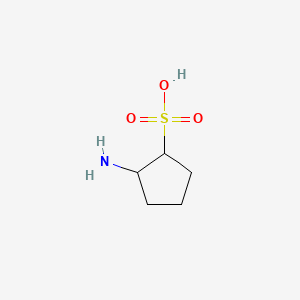
![2-acetamido-3-[2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B12323405.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12323407.png)
![4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12323414.png)
![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12323416.png)

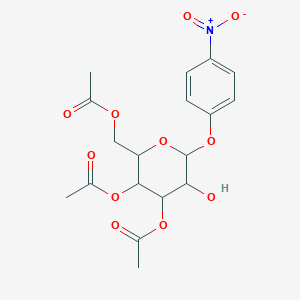
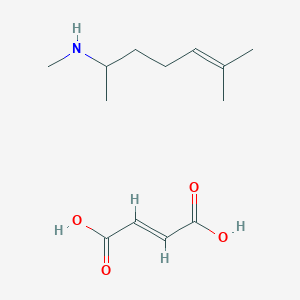
![[2-(2,15-Dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl)-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate](/img/structure/B12323436.png)
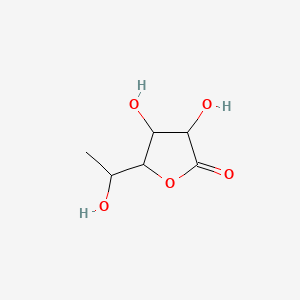
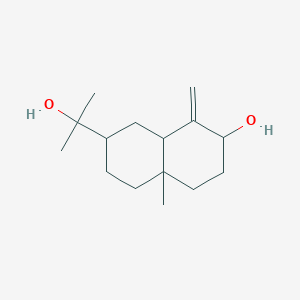
![4-[4-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12323460.png)
![2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B12323463.png)

